molecular formula C18H22N2O B1675934 Malonoben CAS No. 10537-47-0

Malonoben

Cat. No.: B1675934
CAS No.: 10537-47-0
M. Wt: 282.4 g/mol
InChI Key: MZOPWQKISXCCTP-UHFFFAOYSA-N
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Description

Tyrphostin A9 is a synthetic compound known for its role as a tyrosine kinase inhibitor. It has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Tyrphostin A9 inhibits the activity of platelet-derived growth factor receptors, which are involved in various cellular processes including cell growth, differentiation, and survival .

Mechanism of Action

Target of Action

Malonoben, also known as Tyrphostin A9, is a synthetic inhibitor of protein tyrosine kinase (PTK) . It primarily targets the Platelet-Derived Growth Factor Receptor (PDGFR) and the Epidermal Growth Factor Receptor (EGFR) . These receptors play crucial roles in cellular processes such as cell growth, proliferation, and differentiation.

Mode of Action

Tyrphostin A9 acts as a selective inhibitor for PDGFR tyrosine kinase and EGFR . It binds to these receptors, inhibiting their tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby disrupting the signal transduction pathways that lead to cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by Tyrphostin A9 is the PDGFR/EGFR-ERK signaling pathway . By inhibiting the tyrosine kinase activity of PDGFR and EGFR, Tyrphostin A9 suppresses the activation of the downstream ERK signaling pathway. This pathway is crucial for cell proliferation and survival, so its inhibition leads to reduced cell growth and increased apoptosis .

Pharmacokinetics

It has been found that tyrphostin a9 is susceptible to hydrolysis, and its degradation rate in murine plasma is faster than that in cell culture media . This suggests that the compound’s bioavailability may be influenced by its stability in biological matrices .

Result of Action

The inhibition of the PDGFR/EGFR-ERK signaling pathway by Tyrphostin A9 leads to reduced cell growth and increased apoptosis . In vitro studies have shown that Tyrphostin A9 can reduce the growth of glioblastoma cells and induce their apoptosis . Additionally, it has been found to inhibit the growth of vascular smooth cells .

Action Environment

The action, efficacy, and stability of Tyrphostin A9 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and hence its action . Furthermore, the presence of other molecules in the environment, such as other growth factors or drugs, could potentially interact with Tyrphostin A9 and alter its efficacy.

Biochemical Analysis

Biochemical Properties

Malonoben interacts with various enzymes and proteins in biochemical reactions. It is known to uncouple oxidative phosphorylation, a process vital for energy production in cells . This interaction disrupts the normal flow of protons across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal energy production pathways. This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the mitochondrial membrane. As a protonophore, it carries protons across the mitochondrial membrane, disrupting the proton gradient that drives ATP synthesis . This action uncouples oxidative phosphorylation, leading to decreased ATP production and increased heat generation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Like all uncouplers, this compound concentrations must be titrated carefully to evaluate the optimum concentration for maximum stimulation of mitochondrial respiration, particularly to avoid inhibition of respiration at higher concentrations .

Metabolic Pathways

This compound is involved in the metabolic pathway of oxidative phosphorylation. It interacts with the enzymes involved in this pathway, disrupting the normal flow of protons across the mitochondrial membrane .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, where it exerts its effects on oxidative phosphorylation

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyrphostin A9 is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with malononitrile in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating .

Industrial Production Methods

Industrial production of Tyrphostin A9 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin A9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Tyrphostin A9 .

Scientific Research Applications

Tyrphostin A9 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrphostin A9 is unique due to its specific inhibition of platelet-derived growth factor receptors and its potent effects on the PYK2/EGFR-ERK signaling pathway. This specificity makes it a valuable compound for targeted cancer therapies .

Properties

IUPAC Name

2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-17(2,3)14-8-12(7-13(10-19)11-20)9-15(16(14)21)18(4,5)6/h7-9,21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOPWQKISXCCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042106
Record name Malonoben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Malonoben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031799
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10537-47-0
Record name Tyrphostin 9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10537-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Malonoben [ANSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonoben
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242557
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Record name Malonoben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)malononitrile
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Record name MALONOBEN
Source FDA Global Substance Registration System (GSRS)
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Record name Malonoben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031799
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141 - 143 °C
Record name Malonoben
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031799
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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